An In-depth Technical Guide to 3,5,6-trimethylpyrazine-2-carboxylic acid (CAS: 186534-01-0)
An In-depth Technical Guide to 3,5,6-trimethylpyrazine-2-carboxylic acid (CAS: 186534-01-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5,6-trimethylpyrazine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry, metabolomics, and flavor science. We will delve into its chemical and physical properties, synthesis methodologies, biological relevance, and its emerging applications as a key building block in the development of novel therapeutics.
Introduction
3,5,6-trimethylpyrazine-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 186534-01-0, is a pyrazine derivative that has garnered attention for its multifaceted roles. It is a prominent human metabolite of 2,3,5-trimethylpyrazine, a compound responsible for the characteristic roasty and nutty flavors in foods like coffee and baked goods.[1] Beyond its significance in flavor and metabolic studies, it serves as a crucial intermediate in the synthesis of bioactive molecules, including potential anticancer and neuroprotective agents.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this versatile compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3,5,6-trimethylpyrazine-2-carboxylic acid is fundamental for its application in research and synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 186534-01-0 | Internal Knowledge |
| Molecular Formula | C8H10N2O2 | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| IUPAC Name | 3,5,6-trimethylpyrazine-2-carboxylic acid | [2] |
| Appearance | Light yellow to brown or gray powder or crystals | [3] |
| Monoisotopic Mass | 166.07423 Da | [2] |
| Predicted XlogP | 0.8 | [2] |
| SMILES | CC1=C(N=C(C(=N1)C)C(=O)O)C | [2] |
| InChI | InChI=1S/C8H10N2O2/c1-4-5(2)10-7(8(11)12)6(3)9-4/h1-3H3,(H,11,12) | [2] |
| InChIKey | WVHVVMMOAVPNKV-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The synthesis of 3,5,6-trimethylpyrazine-2-carboxylic acid can be achieved through various routes. A common laboratory-scale method involves the oxidation of a methyl group of a precursor trimethylpyrazine.
Oxidation of 2,3,5-Trimethylpyrazine
One established method is the oxidation of 2,3,5-trimethylpyrazine. This process typically involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction selectively oxidizes one of the methyl groups to a carboxylic acid.
Experimental Protocol: Oxidation of 2,3,5-Trimethylpyrazine
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Dissolution: Dissolve 2,3,5-trimethylpyrazine in a suitable solvent, such as a mixture of pyridine and water. The choice of solvent is critical to ensure the solubility of both the starting material and the oxidizing agent.
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Addition of Oxidizing Agent: Slowly add a stoichiometric excess of potassium permanganate to the solution while maintaining the temperature at approximately 50°C.[1] The slow addition and temperature control are crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.
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Reaction Monitoring: Allow the reaction to proceed for an extended period, typically around 12 hours, with continuous stirring.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup:
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Quench the reaction by adding a reducing agent, such as sodium bisulfite, to neutralize the excess permanganate.
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Acidify the mixture with an acid like hydrochloric acid (HCl) to protonate the carboxylate and precipitate the product.
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Filter the crude product and wash with cold water to remove inorganic salts.
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-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3,5,6-trimethylpyrazine-2-carboxylic acid. A reported yield for this method is approximately 47.8%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3,5,6-trimethylpyrazine-2-carboxylic acid.
Biological Significance and Metabolism
3,5,6-trimethylpyrazine-2-carboxylic acid is the primary human metabolite of 2,3,5-trimethylpyrazine, a significant flavor component in many cooked foods.[1] The biotransformation occurs in the liver, catalyzed by cytochrome P-450 enzymes.[1] This metabolic process involves the oxidation of one of the methyl groups of the parent pyrazine. Its presence and quantification in biological fluids like urine are key for studies in pharmacokinetics and the bioavailability of dietary pyrazines.[1]
Metabolic Pathway
The metabolic conversion of 2,3,5-trimethylpyrazine to its carboxylic acid derivative is a critical step in its detoxification and excretion from the body.
Caption: Metabolic pathway of 2,3,5-trimethylpyrazine.
Applications in Research and Drug Discovery
The unique structure of 3,5,6-trimethylpyrazine-2-carboxylic acid makes it a valuable scaffold in medicinal chemistry.
Intermediate for Histone Deacetylase (HDAC) Inhibitors
It is a crucial building block in the synthesis of novel histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. Carboxylic acid moieties can act as zinc-binding groups in HDAC inhibitors, making this compound an attractive starting material for the development of new anticancer agents.[4][5]
Precursor for Neuroprotective Agents
Derivatives of 3,5,6-trimethylpyrazine-2-carboxylic acid are being investigated for their neuroprotective effects, particularly in the context of cerebral ischemic stroke.[1] The pyrazine ring is a key pharmacophore in many biologically active compounds, and modifications of the carboxylic acid group can lead to molecules with improved blood-brain barrier permeability and enhanced efficacy in protecting neurons from ischemic damage.
Experimental Protocols
Quantification in Biological Samples
The quantification of 3,5,6-trimethylpyrazine-2-carboxylic acid in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.
Protocol: Quantification by LC-MS/MS
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Sample Preparation:
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To a 1 mL urine sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
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Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. A common LLE solvent is ethyl acetate.
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Evaporate the organic solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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-
LC Conditions:
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
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Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Comparative Analysis with Structurally Related Compounds
The properties and applications of 3,5,6-trimethylpyrazine-2-carboxylic acid can be better understood by comparing it with structurally similar pyrazine derivatives.
| Compound | Structure | Key Differences and Significance |
| 2,3,5-Trimethylpyrazine | A volatile flavor compound found in roasted foods. It is the metabolic precursor to 3,5,6-trimethylpyrazine-2-carboxylic acid.[1] | |
| 2-Hydroxymethyl-3,5,6-trimethylpyrazine | An intermediate in the metabolic oxidation of 2,3,5-trimethylpyrazine. The hydroxymethyl group is less acidic than the carboxylic acid, which affects its pharmacokinetic properties.[1] | |
| 3-Aminopyrazine-2-carboxylic Acid | The presence of the amino group introduces basicity, contrasting with the acidic nature of 3,5,6-trimethylpyrazine-2-carboxylic acid. It exhibits antimicrobial properties.[1] |
Conclusion
3,5,6-trimethylpyrazine-2-carboxylic acid is a compound of growing importance, bridging the fields of food science, metabolomics, and medicinal chemistry. Its role as a key human metabolite of a common flavor compound makes it an important biomarker for dietary studies. Furthermore, its utility as a synthetic intermediate for high-value molecules like HDAC inhibitors and neuroprotective agents underscores its potential in drug discovery and development. This guide has provided a comprehensive technical overview to support and inspire further research into this promising molecule.
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